Cas no 89074-52-2 (Tert-butyl 3-oxo-2-phenethylbutanoate)

Tert-butyl 3-oxo-2-phenethylbutanoate structure
89074-52-2 structure
Product Name:Tert-butyl 3-oxo-2-phenethylbutanoate
CAS No:89074-52-2
MF:C16H22O3
MW:262.344085216522
CID:613502
Update Time:2023-08-03

Tert-butyl 3-oxo-2-phenethylbutanoate Chemical and Physical Properties

Names and Identifiers

    • Benzenebutanoic acid, a-acetyl-, 1,1-dimethylethyl ester
    • tert-butyl 3-oxo-2-phenethylbutanoate
    • ISNGTCNPIDPBSK-UHFFFAOYSA-N
    • t-butyl-2-(2-phenylethyl)-3-oxobutyrate
    • t-Butyl 2-(2-phenylethyl)-3-oxobutyrate
    • Tert-butyl 3-oxo-2-phenethylbutanoate
    • Inchi: 1S/C16H22O3/c1-12(17)14(15(18)19-16(2,3)4)11-10-13-8-6-5-7-9-13/h5-9,14H,10-11H2,1-4H3
    • InChI Key: ISNGTCNPIDPBSK-UHFFFAOYSA-N
    • SMILES: O(C(C(C(C)=O)CCC1C=CC=CC=1)=O)C(C)(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 7
  • Complexity: 308
  • Topological Polar Surface Area: 43.4
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